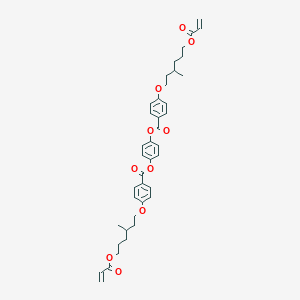
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) is a complex organic compound with the molecular formula C40H46O10 and a molecular weight of 686.8 g/mol. This compound is characterized by its unique structure, which includes multiple benzoyl and enoyloxy groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and acylation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as pyridine or triethylamine. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: These compounds share structural similarities with 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) and are used in similar applications.
Phenyl esters: These compounds also contain ester functional groups and are studied for their chemical reactivity and applications in various fields
Uniqueness
What sets 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on developing new materials and understanding complex biochemical processes .
Propiedades
Número CAS |
150809-89-5 |
|---|---|
Fórmula molecular |
C40H46O10 |
Peso molecular |
686.8 g/mol |
Nombre IUPAC |
[4-[4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C40H46O10/c1-5-37(41)47-25-7-9-29(3)23-27-45-33-15-11-31(12-16-33)39(43)49-35-19-21-36(22-20-35)50-40(44)32-13-17-34(18-14-32)46-28-24-30(4)10-8-26-48-38(42)6-2/h5-6,11-22,29-30H,1-2,7-10,23-28H2,3-4H3 |
Clave InChI |
CCZGSGWJFBKJLV-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
SMILES canónico |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
Sinónimos |
Benzoic acid, 4-[[3-Methyl-6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenylene ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















